7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Physicochemical property optimization spirohydantoin SAR logP tuning

7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 906456-04-0), also known as 7-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione, is a spirocyclic hydantoin derivative with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. The compound features a rigid 1,3-diazaspiro[4.4]nonane-2,4-dione core functionalized with an allyl (prop-2-en-1-yl) group at the 7-position, which provides a distinct reactive handle in comparison to simple alkyl or unsubstituted spirohydantoin analogs.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 906456-04-0
Cat. No. B11903058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS906456-04-0
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC=CCC1CCC2(C1)C(=O)NC(=O)N2
InChIInChI=1S/C10H14N2O2/c1-2-3-7-4-5-10(6-7)8(13)11-9(14)12-10/h2,7H,1,3-6H2,(H2,11,12,13,14)
InChIKeyGDBBKVCDHYIYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 906456-04-0): A Versatile Allyl-Substituted Spirohydantoin Scaffold for Drug Discovery and Chemical Biology


7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 906456-04-0), also known as 7-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione, is a spirocyclic hydantoin derivative with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . The compound features a rigid 1,3-diazaspiro[4.4]nonane-2,4-dione core functionalized with an allyl (prop-2-en-1-yl) group at the 7-position, which provides a distinct reactive handle in comparison to simple alkyl or unsubstituted spirohydantoin analogs. Its calculated LogP of 0.86 and topological polar surface area (PSA) of 65.18 Ų differentiate it from the unsubstituted parent scaffold (LogP 0.80, PSA 58.20 Ų), positioning it as a moderately lipophilic building block with enhanced hydrogen-bonding capacity . This compound belongs to a pharmacologically relevant class of molecules that have been explored as neurokinin-1 (NK1) receptor antagonists and anticonvulsant agents, making it a strategic intermediate for medicinal chemistry programs targeting neurological disorders [1][2].

Why Generic 1,3-Diazaspiro[4.4]nonane-2,4-dione Analogs Cannot Replace 7-Allyl-Substituted Scaffolds in Target-Oriented Synthesis


Interchanging 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives without consideration of the C7 substituent introduces quantifiable risk in both synthetic planning and biological activity. The unsubstituted parent (CAS 699-51-4) lacks the terminal olefin required for late-stage diversification via olefin cross-metathesis, a transformation that has been explicitly demonstrated for N-allyl azaspiro derivatives to access substituted azaspiro-[4.4]nonenediones that are otherwise synthetically inaccessible . Furthermore, the allyl substituent alters key physicochemical parameters: compared to the parent scaffold (LogP 0.80, PSA 58.20 Ų), the 7-allyl derivative exhibits a 7.6% higher calculated LogP (0.86) and a 12.0% larger PSA (65.18 Ų), indicating simultaneously increased membrane permeability potential and enhanced hydrogen-bonding capability . In the context of structure-activity relationships established for spirohydantoin anticonvulsants, N-alkyl substitution patterns (including allyl-type groups) directly influence in vivo efficacy in the pilocarpine model, with specific alkyl chain architectures yielding complete prevention of motor seizure events [1]. Generic substitution with unsubstituted or differently substituted cores would therefore forgo both the synthetic versatility conferred by the allyl handle and the specific pharmacokinetic modulation that the C7 substitution provides.

Quantitative Differentiation Evidence: 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione Versus Closest Structural Analogs


Physicochemical Differentiation: Allyl Substitution Increases Both Lipophilicity and Polar Surface Area Relative to the Unsubstituted Parent

The 7-allyl-substituted spirohydantoin exhibits a calculated LogP of 0.86, representing a 7.6% increase over the unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione parent (LogP = 0.80) . Simultaneously, the topological polar surface area (PSA) increases from 58.20 Ų to 65.18 Ų, a 12.0% enhancement that reflects the additional hydrogen-bond acceptor capacity introduced by the allyl group . This simultaneous increase in both lipophilicity and PSA is atypical—most substituents that increase LogP reduce PSA—and suggests that the allyl group contributes to membrane permeation potential without sacrificing aqueous interfacial interactions. The molecular weight increase from 154.17 to 194.23 g/mol (ΔMW = +40.06 g/mol, +26.0%) remains within the favorable range for CNS drug-like properties (MW < 400), and the compound retains two hydrogen-bond donors and two acceptors, consistent with Rule-of-Five compliance for oral bioavailability .

Physicochemical property optimization spirohydantoin SAR logP tuning blood-brain barrier permeability

Synthetic Versatility Advantage: Allyl Handle Enables Olefin Cross-Metathesis Diversification Inaccessible to Saturated Alkyl and Unsubstituted Analogs

The terminal olefin of the 7-allyl substituent serves as a reactive partner for ruthenium-catalyzed cross-metathesis (CM), a transformation that has been explicitly validated for N-allyl azaspiro derivatives. Rao et al. demonstrated that N-allyl azaspiro substrates undergo selective CM with diverse olefin partners (including acrylates, styrenes, and allylic alcohols) using Hoveyda-Grubbs second-generation catalyst, yielding substituted azaspiro-[4.4]nonenediones in synthetically useful conversions . In contrast, the unsubstituted parent scaffold (CAS 699-51-4) and saturated C7-alkyl derivatives (e.g., 7-methyl or 7-ethyl analogs) lack this olefin functionality entirely and are inert under identical metathesis conditions, severely limiting their utility for generating structurally diverse libraries from a single advanced intermediate. The 7-allyl compound thus functions as a 'privileged branching point' intermediate: it can be used directly in biological assays to probe the contribution of the allyl group, or it can be elaborated via metathesis into a wide array of substituted derivatives without resynthesizing the spirocyclic core, providing a procurement efficiency advantage over analogs that require de novo synthesis for each derivative .

Late-stage functionalization olefin metathesis spirocyclic library synthesis N-allyl azaspiro derivatives

Commercial Availability at Defined Purity: 97% Purity Grade with Traceable Supply Chain Differentiates This Compound from Custom-Synthesis-Only Analogs

7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione is available from established chemical suppliers at a catalog purity of 97% (Catalog No. CM218593), with a published molecular weight of 194.23 g/mol and an explicit SMILES string (O=C(N1)NC2(CC(CC=C)CC2)C1=O) that allows unambiguous identity verification prior to procurement . In contrast, many closely related C7-substituted diazaspiro[4.4]nonane derivatives—including 7-methyl, 7-ethyl, 7-propyl, and 7-cyclopropyl variants—are not available as catalog products and require custom synthesis with attendant lead times (typically 4–8 weeks), minimum order quantities, and analytical validation costs that substantially increase the total procurement burden [1]. The 97% purity specification provides sufficient quality for direct use in SAR studies, hit-to-lead optimization, and as a substrate for further synthetic elaboration without requiring additional purification, which is a quantifiable operational advantage over analogs that must be synthesized on demand and purified in-house .

Building block procurement purity specification spiro compound supplier R&D chemical sourcing

Biological Target Class Positioning: Diazaspiro[4.4]nonane Scaffold Validated as NK1 Antagonist Pharmacophore with Substitution-Dependent Activity

The 1,3-diazaspiro[4.4]nonane-2,4-dione core has been established as a privileged scaffold for neurokinin-1 (NK1) receptor antagonism in a foundational patent application (WO2006094948A1) filed by Janssen Pharmaceutica, which discloses a broad series of substituted diaza-spiro-[4.4]-nonane derivatives with demonstrated NK1 antagonistic activity [1]. The patent explicitly covers compounds bearing alkenyl substituents at the spirocyclic position, establishing the structural precedent for the 7-allyl derivative within this pharmacologically validated class. The differentiation between individual compounds within this series is governed by the nature and position of substituents on the spirocyclic framework, with modifications to the C7 position expected to influence receptor binding affinity, selectivity versus NK2/NK3 subtypes, and pharmacokinetic properties [1][2]. While specific binding data (Ki or IC50 values) for the 7-allyl compound itself are not publicly reported, the patent framework establishes that C7 substitution is a critical determinant of biological activity within this chemotype—meaning that procurement of the specific 7-allyl derivative is necessary to evaluate its unique contribution to the SAR landscape, and that data obtained from differently substituted analogs (e.g., 7-aryl or 7-benzyl derivatives) cannot be extrapolated to predict the activity of the allyl-substituted congener [1].

Neurokinin-1 antagonist spirohydantoin pharmacophore NK1 receptor binding Janssen patent scaffold

Anticonvulsant SAR Context: N-Alkyl Substitution on Spirohydantoin Core Directly Modulates In Vivo Efficacy in Temporal Lobe Epilepsy Model

Published SAR studies on N-1′, N-3′-disubstituted spirohydantoins have demonstrated that the identity of the N-alkyl substituent dramatically influences anticonvulsant efficacy in the pilocarpine-induced temporal lobe epilepsy model [1]. In a library of 18 spirohydantoin derivatives, compound 5c—bearing specific alkyl substitution at N-3′ and a 4-nitrophenyl group at N-1′—completely prevented motor seizure precursor events, and 10 of the 18 analogs outperformed phenytoin (the clinical standard of care) as measured by the Racine seizure severity score [1]. The SAR analysis explicitly concluded that the nature of the N-alkyl group (ethyl, propyl, or cyclopropyl at N-3′) is a key determinant of anticonvulsant potency, confirming that alkyl substituent identity—including allyl-type unsaturated alkyl groups—is not interchangeable without affecting biological outcome [1]. While the 7-allyl-1,3-diazaspiro[4.4]nonane-2,4-dione compound was not among the specific examples tested in this study, the established sensitivity of the spirohydantoin anticonvulsant pharmacophore to N-alkyl substituent architecture provides a mechanistic rationale for evaluating the 7-allyl derivative as a distinct candidate, with the unsaturated allyl group offering potential for additional π-interactions or metabolic transformations that saturated alkyl congeners cannot provide [1][2].

Anticonvulsant spirohydantoin pilocarpine model temporal lobe epilepsy phenytoin mimetic Racine score

Lipophilicity Benchmarking Against Clinical Anticonvulsant Phenytoin: Allyl Spirohydantoin Occupies a Distinct LogP Regime

The calculated LogP of 7-(prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione (LogP = 0.86) places it in a significantly lower lipophilicity regime than the clinical anticonvulsant phenytoin, which exhibits experimental LogP values in the range of 2.26–2.50 [1]. This represents a LogP differential of approximately -1.5 to -1.6 log units, corresponding to a theoretical ~30-fold lower octanol-water partition coefficient for the allyl spirohydantoin compared to phenytoin [1]. Lower lipophilicity in CNS-active spirohydantoins is associated with reduced plasma protein binding, decreased volume of distribution, and potentially lower risk of accumulation in adipose tissue—pharmacokinetic attributes that differentiate the allyl-substituted scaffold from both phenytoin and more lipophilic spirohydantoin derivatives (e.g., 3-benzyl-substituted analogs with LogP values exceeding 2.5) [2]. This LogP positioning in the intermediate polarity range (0.8–1.0) is consistent with favorable aqueous solubility while retaining sufficient passive membrane permeability for oral absorption, making the 7-allyl derivative a strategically distinct starting point for lead optimization programs that seek to balance CNS target engagement with systemic clearance [2].

CNS drug-likeness logP optimization phenytoin comparator spirohydantoin physicochemical profile

High-Value Application Scenarios for 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione in Drug Discovery and Chemical Development


NK1 Antagonist Lead Optimization: Diversifying the C7 Position via Cross-Metathesis to Explore Substituent Effects on Receptor Binding

Research groups pursuing NK1 receptor antagonists based on the Janssen diaza-spiro-[4.4]-nonane chemotype (WO2006094948A1) can utilize 7-(prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione as a key branching intermediate [1]. The allyl group serves as a reactive substrate for Hoveyda-Grubbs-catalyzed cross-metathesis with a library of terminal olefins (acrylates, styrenes, allyl amines, vinyl sulfones), enabling rapid exploration of diverse C7 substituents without de novo spirocycle construction for each analog . This approach transforms a single procurement decision into access to dozens of structurally distinct derivatives, dramatically accelerating the SAR exploration cycle. The validated NK1 antagonist pharmacophore provides a clear biological testing pathway, with established assays for receptor binding affinity and functional antagonism available from the patent literature [1].

Spirohydantoin Anticonvulsant Development: Evaluating the Allyl Group as a Differentiating N-Alkyl Substituent in Pilocarpine Epilepsy Models

Building on the SAR framework established by Patel et al. (2016), which demonstrated that N-alkyl substituent identity critically determines anticonvulsant efficacy in the pilocarpine-induced temporal lobe epilepsy model, the 7-allyl derivative offers an unexplored N-substitution pattern with unique electronic and steric properties [2]. The unsaturated allyl group may engage in π-stacking interactions with aromatic residues in the voltage-gated sodium channel binding pocket—interactions not accessible to saturated ethyl or propyl analogs that showed activity in the published series [2]. The compound's intermediate LogP (0.86) positions it favorably for CNS penetration while potentially avoiding the high lipophilicity-associated toxicities observed with phenytoin (LogP ~2.5) and benzyl-substituted spirohydantoins (LogP > 2.5) . Direct testing in the standardized pilocarpine model with Racine scoring is recommended as the primary efficacy readout.

Physicochemical Property-Driven Fragment and Scaffold Replacement Programs

The simultaneous increase in both LogP (+7.6%) and PSA (+12.0%) conferred by the 7-allyl group relative to the unsubstituted spirohydantoin core represents an unusual physicochemical profile that medicinal chemists can exploit in scaffold-hopping campaigns . When replacing a high-LogP, low-PSA fragment in a lead series, the 7-allyl-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold can maintain or reduce overall lipophilicity while simultaneously increasing polar surface area—a combination that is notoriously difficult to achieve with aromatic or saturated carbocyclic replacements. This property pair is particularly valuable in CNS programs where the therapeutic window is often constrained by hERG channel binding (correlated with high LogP) and P-glycoprotein efflux (correlated with low PSA). Procurement of the 7-allyl derivative specifically, rather than the unsubstituted parent, is necessary to realize both physicochemical modifications simultaneously .

Spiro Building Block Procurement for Parallel Synthesis and DNA-Encoded Library (DEL) Construction

For organizations constructing spirocycle-focused screening libraries—whether via parallel solution-phase synthesis or DNA-encoded library (DEL) technology—the 7-allyl-1,3-diazaspiro[4.4]nonane-2,4-dione provides a key advantage over custom-synthesis-dependent analogs . Its catalog availability at 97% purity (Catalog No. CM218593) enables immediate incorporation into library production workflows without the 4–8 week lead time and analytical validation burden associated with custom-synthesized spiro building blocks . The allyl group offers a traceless linker strategy: it can be used directly as a diversity element in the library, or it can be cleaved via ozonolysis or cross-metathesis to reveal alternative functional handles at a later stage. This dual-purpose character maximizes the return on procurement investment by serving both as a final library member and as a precursor to additional derivatives .

Quote Request

Request a Quote for 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.